molecular formula C9H12N2 B1169806 C24-28 ALKYL DIMETHICONE CAS No. 192230-29-8

C24-28 ALKYL DIMETHICONE

Cat. No.: B1169806
CAS No.: 192230-29-8
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Description

C24-28 Alkyl Dimethicone is a silicone-based polymer, specifically a hybrid material formed by grafting long-chain alkyl groups (24 to 28 carbons) onto a dimethicone backbone . This unique structure combines the silky, lubricating properties of silicones with the richer, wax-like emolliency of long-chain hydrocarbons, making it a compound of significant interest in material science and cosmetic research . Its primary functions in formulations are as a skin conditioning agent and a viscosity controller . As a skin conditioner, it acts by forming a breathable, hydrophobic barrier on the surface, which helps to reduce moisture loss, smooth texture, and improve slip . The mechanism of dimethicone, its parent polymer, involves creating a protective, occlusive layer that is resistant to oxidation and degradation, providing stable and long-lasting effects . In terms of viscosity control, this ingredient helps chemists fine-tune the rheology of formulations, contributing to the luxurious, plush texture of creams and lotions without a greasy feel . Beyond cosmetic applications, research into related dimethicones has demonstrated utility in laboratory settings, such as acting as a protective evaporation barrier to preserve culture media during prolonged microbiological studies . This compound is synthetic in origin and is generally considered non-comedogenic and safe for topical application research, with a low risk of irritation . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

192230-29-8

Molecular Formula

C9H12N2

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Pathways

Reaction TypeConditionsMechanismProduct Characteristics
Hydrosilylation of α-Olefins Platinum catalysis, elevated temperaturesSi-H bonds in methicone react with C24-28 α-olefins, forming Si-C bonds [ ].Yields a silicone polymer with long alkyl chains (C24-28) attached to the siloxane backbone.
Polymerization/Equilibration Acid/base catalysts (e.g., KOH, H₂SO₄)Cyclic siloxanes (e.g., D4) undergo ring-opening polymerization, followed by equilibration with alkyl modifiers [ ].Controls molecular weight and viscosity; alkyl chains reduce crystallinity compared to unmodified PDMS.

Example Reaction:

Si H+CH2=CH C2428H4957 Pt catalystSi CH2CH2 C2428H4957 \text{Si H}+\text{CH}_2=\text{CH C}_{24-28}\text{H}_{49-57}\text{ }\xrightarrow{\text{Pt catalyst}}\text{Si CH}_2\text{CH}_2\text{ C}_{24-28}\text{H}_{49-57}\text{ }

Stability and Degradation Reactions

C24-28 Alkyl Dimethicone exhibits high thermal and chemical inertness under standard conditions but degrades under extreme environments.

Degradation Pathways

ConditionReactionProductsEvidence
Acidic/ Basic Hydrolysis High H⁺/OH⁻ concentrationsCleavage of Si-O bonds, yielding dimethylsilanol and alkyl-terminated siloxane fragments [ ].Hydrolysis rates slower than unmodified PDMS due to steric hindrance from alkyl chains [ ].
Thermal Decomposition >200°CDepolymerization to cyclic siloxanes (e.g., D4, D5) and volatile alkyl silanes [ ].Observed in thermogravimetric analysis (TGA) of analogous alkyl dimethicones [ ].
Oxidative Degradation UV/O₂ exposureRadical-initiated oxidation of alkyl chains, forming peroxides and carbonyl compounds [ ].Limited direct data; inferred from studies on alkylated silicones [ ].

Functionalization Reactions

The alkyl chains enable secondary modifications for specialized applications:

Esterification

ReactionReagentOutcome
Alkyl-OH + Fatty Acid ChlorideStearoyl chlorideForms hydrophobic esters for enhanced emolliency [ ].

Crosslinking

MethodCrosslinkerApplication
Radical InitiationPeroxidesCreates elastomeric networks in cosmetics [ ].
CondensationTetraethyl orthosilicate (TEOS)Improves film-forming properties [ ].

Environmental and Biological Reactivity

  • Biodegradation : Minimal enzymatic or microbial breakdown due to stable Si-O bonds and large molecular size [ ].

  • Toxicokinetics : Studies on rats show negligible systemic absorption (<0.01% bioavailability) [ ].

Data Gaps and Research Needs

  • Oxidation Kinetics : Limited studies on long-term UV stability.

  • Ecotoxicology : Environmental persistence under aquatic conditions requires further analysis [ ].

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The primary distinction among alkyl dimethicones lies in the length of their alkyl chains and substituents. Below is a detailed comparison:

Table 1: Key Properties of Alkyl Dimethicones and Related Compounds
Compound Name Alkyl Chain Length Molecular Weight (g/mol) Key Properties Common Applications
C24-28 Alkyl Dimethicone C24-28 ~2,500 Medium viscosity, emollient, film-forming Foundations, skin tints
C26-28 Alkyl Dimethicone C26-28 Not specified Higher viscosity, enhanced water resistance Hair conditioners, sunscreens
C30-45 Alkyl Dimethicone C30-45 >3,000 (estimated) High viscosity, thick film barrier Lipsticks, heavy-duty creams
C24-28 Alkyl Methicone C24-28 Not specified Methyl-substituted, lighter texture Lightweight serums, primers
Polydimethylsiloxane Distearate Terminated N/A (terminated with stearate) Variable Terminal functionalization, improved compatibility Emulsions, moisturizers

Notes:

  • Alkyl Chain Impact : Longer chains (e.g., C30-45) increase molecular weight and viscosity, enhancing occlusive properties but reducing spreadability .
  • Methicone vs. Dimethicone : Methicones (e.g., C24-28 Alkyl Methicone) feature methyl groups on the silicone backbone, whereas dimethicones include both methyl and alkyl groups. This structural difference affects texture, with methicones being lighter .
  • Terminated Variants : Compounds like polydimethylsiloxane distearate terminated prioritize compatibility with polar ingredients due to their functional end groups .

Performance in Formulations

  • Used in Fenty Beauty’s Eaze Drop Blurring Skin Tint for a seamless finish .
  • C30-45 Alkyl Dimethicone : Preferred in long-wear lipsticks and barrier creams for its thick, protective film .
  • C26-28 Alkyl Dimethicone : Balances conditioning and water resistance in hair care products .

Preparation Methods

Hydrosilylation of Alpha-Olefins with Siloxane Backbones

The primary industrial method for synthesizing this compound involves hydrosilylation, a reaction between a silicone hydride (e.g., polydimethylsiloxane with terminal Si-H groups) and long-chain alpha-olefins (C24-28). Platinum-based catalysts, such as Karstedt’s catalyst, are employed to facilitate the addition of the alkyl group to the silicon atom.

Reaction Conditions:

  • Temperature: 80–120°C

  • Catalyst Loading: 5–50 ppm platinum

  • Solvent: Toluene or cyclic siloxanes (e.g., cyclopentasiloxane)

The reaction proceeds via the anti-Markovnikov addition mechanism, ensuring the alkyl group attaches to the silicon atom while maintaining the integrity of the silicone backbone. Post-reaction purification involves vacuum stripping to remove unreacted olefins and catalyst residues.

Condensation Polymerization with Alkyl-Terminated Silanes

An alternative approach involves condensation polymerization of alkyl-terminated silanes with dimethylsiloxane precursors. This method enables precise control over the degree of alkyl substitution and molecular weight distribution. For this compound, triethoxysilane derivatives functionalized with C24-28 alkyl chains are hydrolyzed and condensed with dichlorodimethylsilane under acidic or basic conditions.

Key Parameters:

  • Monomer Ratio: 1:1 (alkyl silane to dimethylsiloxane)

  • Catalyst: Tetrabutylammonium fluoride (TBAF) or sulfuric acid

  • Byproduct Removal: Azeotropic distillation of ethanol or HCl

This method yields branched or linear structures depending on the silane functionality, with nuclear magnetic resonance (NMR) spectroscopy confirming the incorporation of alkyl groups.

Industrial-Scale Production Processes

Batch Reactor Systems

Large-scale synthesis employs jacketed batch reactors with agitators designed for high-viscosity mixtures. Cyclopentasiloxane is often used as a reaction medium due to its compatibility with silicone intermediates and ease of removal via vacuum distillation.

Typical Workflow:

  • Charge cyclopentasiloxane and platinum catalyst into the reactor.

  • Heat to 90°C under nitrogen purge.

  • Slowly add C24-28 alpha-olefin over 2–4 hours.

  • Maintain reaction for 6–12 hours until Si-H conversion exceeds 95%.

  • Cool and filter through a 0.2 μm membrane to remove catalyst residues.

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance reaction efficiency and reduce energy consumption. In these setups, pre-mixed silicone hydride and olefin streams pass through a heated tubular reactor with immobilized platinum catalysts, achieving near-quantitative conversion in under 30 minutes.

Advantages:

  • Throughput: 500–1,000 kg/hr

  • Yield Improvement: 98–99%

  • Reduced Waste: Catalyst reuse for >50 cycles

Purification and Quality Control

Vacuum Distillation

Unreacted monomers and low-molecular-weight siloxanes are removed via fractional distillation under reduced pressure (5–10 mbar). The distillate is analyzed by gas chromatography (GC) to ensure residual olefin content <0.1%.

Filtration and Stabilization

Post-distillation, the product is filtered through diatomaceous earth to eliminate particulate contaminants. Antioxidants like tocopherol (50–200 ppm) are added to prevent oxidative degradation during storage.

Analytical Characterization

Structural Verification

  • FT-IR Spectroscopy: Peaks at 1,260 cm⁻¹ (Si-CH₃) and 2,960 cm⁻¹ (C-H stretch of alkyl groups) confirm functional group incorporation.

  • ¹H NMR: Methyl protons on silicon appear at δ 0.1–0.3 ppm, while alkyl chain protons resonate at δ 1.2–1.4 ppm.

Performance Metrics

Property Specification Test Method
Viscosity (25°C)500–1,500 mPa·sBrookfield LV viscometer
Hydrophilic-Lipophilic Balance (HLB)4–6Griffin’s method
Residual Platinum<1 ppmICP-MS

Challenges and Optimization Strategies

Catalyst Deactivation

Platinum catalysts are prone to poisoning by sulfur-containing impurities in alpha-olefins. Pretreatment of feedstocks with activated alumina beds reduces sulfur content to <1 ppb, extending catalyst lifespan by 300%.

Viscosity Control

High molecular weight products (>10,000 Da) can impede mixing efficiency. Implementing segmented flow reactors with in-line viscosity sensors enables real-time adjustment of monomer feed rates, maintaining optimal rheological properties .

Q & A

Basic Research Questions

Q. How can researchers analytically distinguish C24-28 alkyl dimethicone from structurally similar silicone polymers (e.g., C24-28 alkyl methicone) in experimental formulations?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts for methyl and alkyl groups. For this compound, the backbone consists of alternating dimethylsiloxane units, while methicone derivatives have methyl substitutions .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze molecular weight distributions. This compound typically has a molecular weight ~2500 g/mol, confirmed by CAS 192230-29-8 .
  • FT-IR Spectroscopy : Identify characteristic Si-O-Si stretching bands (~1000–1100 cm⁻¹) and alkyl chain vibrations (C-H stretching at ~2800–3000 cm⁻¹) .

Q. What physicochemical properties of this compound are critical for its function in experimental emulsions or barrier formulations?

  • Key Properties :

  • Hydrophobicity : Due to long alkyl chains (C24-28), it exhibits strong water-repellent behavior, measurable via contact angle analysis .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can determine melting points (typically 40–60°C for alkyl dimethicones) .
  • Viscosity : Rheological profiling using cone-and-plate viscometers reveals shear-thinning behavior, critical for formulation spreadability .

Advanced Research Questions

Q. How should researchers design experiments to assess the safety and toxicological profile of this compound in dermatological models?

  • Methodological Framework :

  • In Vitro Assays : Use reconstructed human epidermis (RhE) models to evaluate cytotoxicity (via MTT assay) and irritation potential (IL-1α release) .
  • In Vivo Studies : Follow OECD Test Guidelines (e.g., TG 439 for skin sensitization) with controlled dosing in murine models. Monitor histopathological changes and immune responses .
  • Data Contradiction Resolution : Cross-validate results with existing Cosmetic Ingredient Review (CIR) reports, which classify this compound as non-irritating at concentrations ≤5% .

Q. What advanced techniques resolve contradictions in literature regarding the environmental persistence of this compound?

  • Analytical Strategies :

  • High-Resolution Mass Spectrometry (HRMS) : Track degradation products in simulated environmental matrices (e.g., aquatic systems) to identify bioaccumulation potential .
  • Lifecycle Assessment (LCA) : Model environmental fate using EPI Suite software, incorporating biodegradation half-life data (experimentally derived via OECD 301B) .
  • Comparative Studies : Contrast degradation rates with shorter-chain dimethicones (e.g., C12-16 alkyl dimethicone) to assess chain-length-dependent persistence .

Q. How can researchers optimize this compound’s role in enhancing UV protection in experimental sunscreen formulations?

  • Experimental Design :

  • SPF Synergy Testing : Combine this compound with inorganic UV filters (e.g., ZnO) and measure SPF via in vitro spectrophotometry (ISO 24443). The polymer’s refractive index (~1.43) enhances light scattering .
  • Stability Testing : Use accelerated stability chambers (40°C, 75% RH) to assess phase separation and efficacy over time. Monitor viscosity changes and filter UV transmission spectra .
  • Mechanistic Analysis : Employ confocal Raman microscopy to visualize film-forming behavior on skin analogs, correlating with water resistance .

Methodological Resources

  • Literature Review : Use SciFinder or Reaxys to retrieve primary studies on silicone polymer characterization, filtering by CAS 192230-29-8 .
  • Data Reproducibility : Follow protocols from the International Journal of Toxicology CIR reports for safety assessments .
  • Regulatory Alignment : Cross-reference the 2014 China Cosmetic Ingredient Directory for classification and permissible usage levels .

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